molecular formula C19H23NO3 B5802465 2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide

2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide

Cat. No. B5802465
M. Wt: 313.4 g/mol
InChI Key: JJHZQSQWXNDILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide is a compound that has been synthesized for scientific research purposes. This compound is also known as GW0742 and is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.

Mechanism of Action

2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide is a selective agonist of PPARδ. PPARδ is a nuclear receptor that regulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon binding to PPARδ, 2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide induces a conformational change in the receptor, leading to the recruitment of coactivators and the activation of target genes.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. It has been reported to increase fatty acid oxidation, decrease triglyceride levels, and improve insulin sensitivity in various animal models. It has also been shown to reduce inflammation in macrophages and improve endothelial function in human endothelial cells.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide in lab experiments include its selectivity for PPARδ, its ability to activate target genes, and its beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. However, the limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide. One direction is to study its potential use in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and cardiovascular diseases. Another direction is to investigate its effects on other physiological processes, such as muscle regeneration and neuroprotection. Additionally, the development of more potent and selective PPARδ agonists could lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of 2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide involves the reaction of 4-isopropylphenol with 2-methoxybenzylamine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with acetic anhydride and sodium acetate to form the final product. The yield of the synthesis is reported to be around 70%.

Scientific Research Applications

2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide is widely used in scientific research to study the role of PPARδ in various physiological processes. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. It has also been studied for its potential use in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14(2)15-8-10-17(11-9-15)23-13-19(21)20-12-16-6-4-5-7-18(16)22-3/h4-11,14H,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHZQSQWXNDILG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxybenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide

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